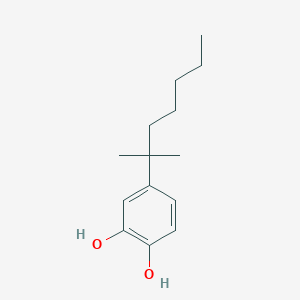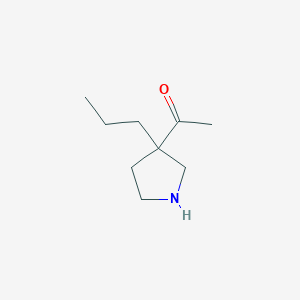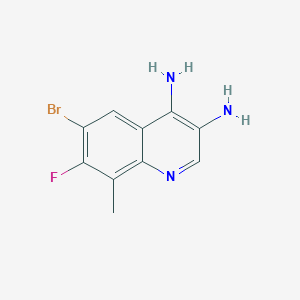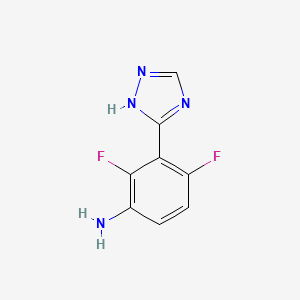![molecular formula C11H16O4 B13155438 Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)
Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound with the molecular formula C₁₁H₁₆O₄. This compound is characterized by its unique spiro structure, which includes a bicyclo[3.2.1]octane ring system fused with an oxirane ring. The presence of the methyl and carboxylate groups further adds to its chemical diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclo[3.2.1]octane core but differ in their functional groups and substituents.
Oxirane derivatives: Compounds with an oxirane ring structure but different substituents and additional ring systems.
Uniqueness
Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate is unique due to its spiro structure, which combines the bicyclo[3.2.1]octane and oxirane rings. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
methyl 2'-methylspiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-10(9(12)13-2)11(15-10)6-5-7-3-4-8(11)14-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
LKQKEMWARDKXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCC3CCC2O3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)









![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)


